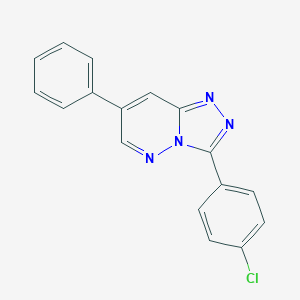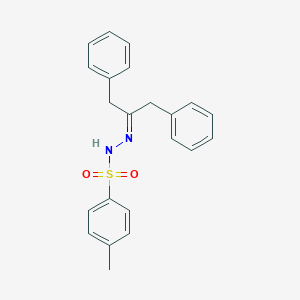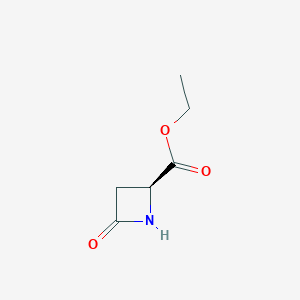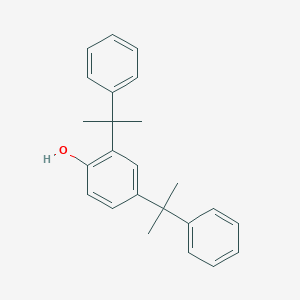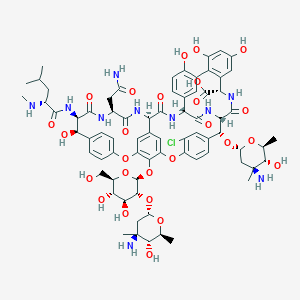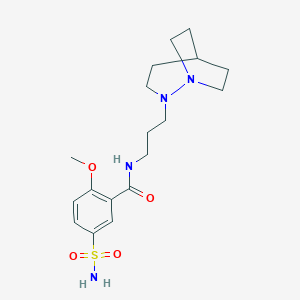
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBNPA, is a widely used biocide in various industries, including water treatment, oil and gas production, and paper manufacturing. DBNPA is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.
Wirkmechanismus
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts by disrupting the cell membrane of microorganisms, leading to cell death. It inhibits the synthesis of ATP, which is essential for the survival of microorganisms. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide also disrupts the DNA synthesis process, leading to cell death.
Biochemische Und Physiologische Effekte
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have minimal toxicity to humans and animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also toxic to aquatic organisms and should be used with caution in aquatic environments.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms. It is also stable under a wide range of environmental conditions, making it suitable for use in various applications. However, N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be expensive, and its use should be carefully monitored to avoid environmental contamination.
Zukünftige Richtungen
Future research on N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide should focus on its potential use in novel applications, such as drug delivery systems and medical devices. Additionally, studies should be conducted to evaluate the environmental impact of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide and to develop more sustainable and eco-friendly alternatives. Finally, research should be conducted to optimize the synthesis method of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide to reduce its cost and increase its efficiency.
Synthesemethoden
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is synthesized by reacting 2-methoxy-5-sulfamoylbenzoic acid with 1,2-diazabicyclo[3.2.2]nonane and propyl bromide in the presence of a base. The reaction yields N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a white crystalline solid with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of microorganisms. It has been used in various applications, including water treatment, oil and gas production, and paper manufacturing. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also used as a preservative in personal care and household products.
Eigenschaften
CAS-Nummer |
100243-26-3 |
|---|---|
Produktname |
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
Molekularformel |
C18H28N4O4S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-[3-(1,2-diazabicyclo[3.2.2]nonan-2-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C18H28N4O4S/c1-26-17-4-3-15(27(19,24)25)13-16(17)18(23)20-8-2-9-21-10-5-14-6-11-22(21)12-7-14/h3-4,13-14H,2,5-12H2,1H3,(H,20,23)(H2,19,24,25) |
InChI-Schlüssel |
URZUIOBTBDBOFL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3 |
Andere CAS-Nummern |
100243-26-3 |
Synonyme |
N-[3-[1,2-Diazabicyclo[3.2.2]nonan-2-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



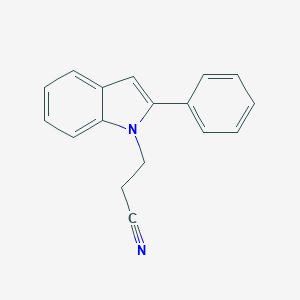
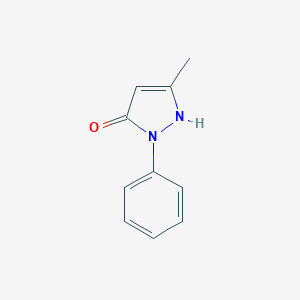
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
